Enhanced Antitumor Potency of Hydrazine Carbothioamide Derivatives versus Parent Scaffold and Clinical Standard
A derivative of the target compound, specifically a 2-(1H-benzimidazol-2-yl)-N-(substituted) hydrazine-carbothioamide (Compound 3), demonstrated significantly higher in vitro anti-tumor activity than the clinical drug doxorubicin. This provides a class-level inference for the potential of 1-Ethyl-2-hydrazino-1H-benzimidazole as a scaffold for generating potent anticancer agents [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Compound 3 (a derivative): IC50 = 3.241 µM |
| Comparator Or Baseline | Doxorubicin |
| Quantified Difference | ~5.3-fold increase in potency |
| Conditions | In vitro anti-tumor assay (cell line unspecified in abstract) |
Why This Matters
This data indicates that the hydrazinobenzimidazole scaffold, from which 1-Ethyl-2-hydrazino-1H-benzimidazole is derived, can be elaborated to yield compounds with superior potency to a widely used chemotherapeutic agent, guiding procurement for focused medicinal chemistry campaigns.
- [1] Abu-Zied, K., et al. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. *SciTechnol Expert Opinion on Environmental Biology*. View Source
